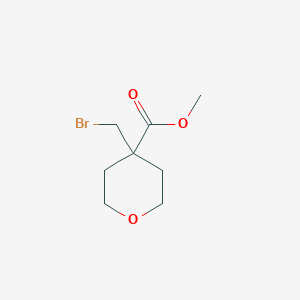

Methyl 4-(bromomethyl)oxane-4-carboxylate

Descripción general

Descripción

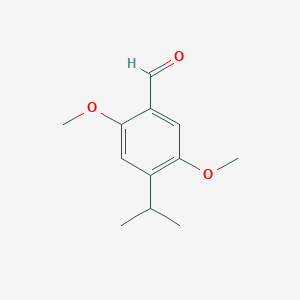

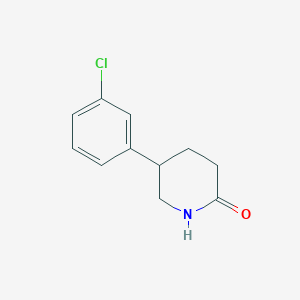

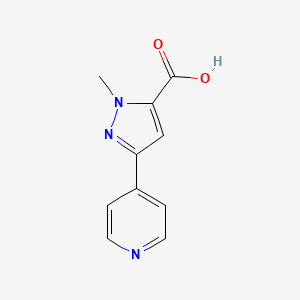

“Methyl 4-(bromomethyl)oxane-4-carboxylate” is a chemical compound that belongs to the family of organic esters. It has a CAS Number of 1785580-83-7, a molecular weight of 237.09, and a molecular formula of C8H13BrO3 .

Molecular Structure Analysis

The InChI code for “Methyl 4-(bromomethyl)oxane-4-carboxylate” is1S/C8H13BrO3/c1-11-7(10)8(6-9)2-4-12-5-3-8/h2-6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis

“Methyl 4-(bromomethyl)oxane-4-carboxylate” is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación

Synthesis of Complex Heterocycles

Research demonstrates the use of related bromomethyl esters in synthesizing complex heterocycles, like benzo[c]azocanones and indeno[1,2-b]pyrroles, through bismuth-mediated reactions and Paal–Knorr synthesis. These compounds have been explored for their conformational dynamics and potential pharmaceutical applications, showcasing the role of bromomethyl esters in accessing structurally diverse chemical spaces (Behler et al., 2011).

Ring Expansion and Synthesis of Carbocycles

Nickel(I) Salen-catalyzed reactions involving halobutyl and halopropyl esters, close analogs to Methyl 4-(bromomethyl)oxane-4-carboxylate, have been utilized for ring expansions, leading to the formation of larger carbocycles. This showcases the potential of bromomethyl esters in facilitating carbon-carbon bond formation and molecular scaffolding expansion, providing pathways to novel cycloalkane derivatives with enhanced molecular complexity (Mubarak et al., 2007).

Synthesis of Oxazolones

The transformation of bromo-2-ketoesters into 2-oxazolone-4-carboxylates illustrates another dimension of utility, where bromomethyl esters can participate in condensation reactions to yield heterocyclic structures. These oxazolones are valuable intermediates in pharmaceutical chemistry, further elaboratable to a range of bioactive molecules, highlighting the strategic use of bromomethyl esters in synthesizing functionalized heterocycles (Okonya et al., 2002).

Catalysis and Green Chemistry Applications

Palladium-catalyzed modifications of simple carboxylic acids using bromomethyl esters underscore the potential of these compounds in catalysis and green chemistry. This includes methylation and arylation of sp2 and sp3 C-H bonds, demonstrating the versatility of bromomethyl esters in facilitating bond activations and coupling reactions under environmentally benign conditions (Giri et al., 2007).

Safety And Hazards

The compound has been assigned the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) pictograms GHS05 and GHS07 . The associated hazard statements are H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), and keeping the container tightly closed (P233) .

Propiedades

IUPAC Name |

methyl 4-(bromomethyl)oxane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrO3/c1-11-7(10)8(6-9)2-4-12-5-3-8/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCFIGFPEACJCAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCOCC1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(bromomethyl)oxane-4-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(2-methylphenyl)acetamide](/img/structure/B1530658.png)

![5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrazine-3-carboxylic acid](/img/structure/B1530670.png)